molecular formula C17H14N2O4S B4740022 N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

Cat. No. B4740022
M. Wt: 342.4 g/mol
InChI Key: QSUUSQSVZORRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as MTIP, is a potent and selective antagonist for the μ-opioid receptor. It is a synthetic compound that has been developed for research purposes and has shown potential in the treatment of opioid addiction and pain management.

Mechanism of Action

N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide acts as a competitive antagonist at the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to the receptor, N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide blocks the binding of endogenous opioids such as endorphins and exogenous opioids such as morphine. This results in a reduction of the analgesic effects of opioids and may also reduce the rewarding effects of opioids, which can help reduce the risk of addiction and relapse.
Biochemical and Physiological Effects:
N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been shown to have a high affinity and selectivity for the μ-opioid receptor, with little to no activity at other opioid receptors. It has been found to be effective in blocking the analgesic effects of opioids in animal models, without causing any adverse effects. N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has also been found to reduce the rewarding effects of opioids, which can help reduce the risk of addiction and relapse. However, further studies are needed to determine the long-term effects of N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide and its potential for clinical use.

Advantages and Limitations for Lab Experiments

N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for the μ-opioid receptor, which allows for precise targeting of the receptor. It also has a well-defined mechanism of action, which makes it easier to study its effects. However, N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, including further research into its potential for the treatment of opioid addiction and pain management. It may also be studied for its potential in other areas, such as mood disorders and neurodegenerative diseases. Additionally, the development of new analogs of N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide may lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Overall, the study of N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has the potential to lead to new treatments for opioid addiction and pain management, as well as a better understanding of the opioid receptor system.

Scientific Research Applications

N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied in various research fields, including neuroscience, pharmacology, and drug discovery. It has been found to be a potent and selective antagonist for the μ-opioid receptor, which is responsible for the analgesic effects of opioids. N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has shown potential in the treatment of opioid addiction by blocking the rewarding effects of opioids, which can help reduce the risk of relapse. It has also been studied for its potential in pain management, as it may provide a safer alternative to traditional opioids that have a high risk of addiction and overdose.

properties

IUPAC Name

N-[2-methoxy-5-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-13-7-6-11(18-17(21)15-5-3-9-24-15)10-12(13)19-16(20)14-4-2-8-23-14/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUUSQSVZORRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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